1-[5-(1-benzyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of benzodiazole, methoxyphenyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling under specific conditions.
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Preparation of Benzodiazole Intermediate
Starting Materials: Benzylamine and ortho-phenylenediamine.
Reaction Conditions: Cyclization in the presence of an oxidizing agent such as iodine or ferric chloride.
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Preparation of Pyrazole Intermediate
Starting Materials: 4-methoxyphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Cyclization under acidic or basic conditions.
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Coupling Reaction
Starting Materials: Benzodiazole and pyrazole intermediates.
Reaction Conditions: Coupling in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of benzodiazole carboxylic acid derivatives.
Reduction: Formation of benzodiazole alcohol derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
1-[5-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[5-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with DNA or proteins, potentially inhibiting their function. The pyrazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Benzimidazolyl)-3-(4-methoxyphenyl)propane-1-one
- 1-(2-Benzimidazolyl)-3-(4-methoxyphenyl)butane-1-one
Uniqueness
1-[5-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is unique due to its specific combination of benzodiazole, methoxyphenyl, and pyrazole moieties, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[3-(1-benzylbenzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C26H24N4O2/c1-18(31)30-25(16-23(28-30)20-12-14-21(32-2)15-13-20)26-27-22-10-6-7-11-24(22)29(26)17-19-8-4-3-5-9-19/h3-15,25H,16-17H2,1-2H3 |
InChI Key |
PTZNQQFYJDPLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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